molecular formula C26H22FN3O4S B2592170 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 899943-48-7

2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2592170
CAS No.: 899943-48-7
M. Wt: 491.54
InChI Key: KHPJCPSZVRMCDU-UHFFFAOYSA-N
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Description

2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially useful properties.

Scientific Research Applications

2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic systems and their reactivity.

    Biology: It may be investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound could serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Its properties might be exploited in the development of new materials with specific mechanical or electronic characteristics.

Mechanism of Action

The exact mechanism of action for 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-3-(3-methoxyphenyl)acrylonitrile
  • 2-(4-fluorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile
  • 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Uniqueness

What sets 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide apart from similar compounds is its spirocyclic structure, which imparts unique steric and electronic properties. These features can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles and applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4S/c1-16-3-12-22-21(13-16)26(30(24(32)15-35-26)19-8-4-17(27)5-9-19)25(33)29(22)14-23(31)28-18-6-10-20(34-2)11-7-18/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPJCPSZVRMCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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